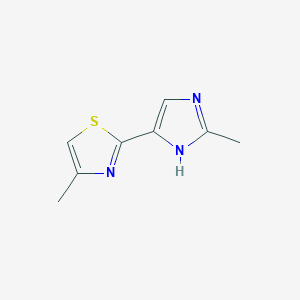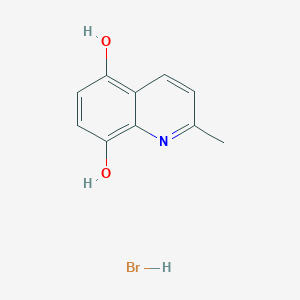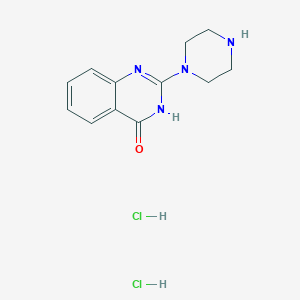
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride
Übersicht
Beschreibung
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a chemical compound with the CAS Number: 1881328-01-3. It has a molecular weight of 303.19 .
Molecular Structure Analysis
The InChI code for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10 (9)14-12 (15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2, (H,14,15,17);2*1H . This code represents the molecular structure of the compound. Unfortunately, specific details such as density, melting point, and boiling point are not available in the current resources .
Wissenschaftliche Forschungsanwendungen
Application 1: PAK4 Inhibitors in Cancer Research
- Summary of the Application: This compound is used as a p21-activated kinase 4 (PAK4) inhibitor. PAK4 is a protein kinase that plays a critical role in cellular functions, including promoting cell growth and inhibiting cell apoptosis .
- Methods of Application: A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as PAK4 inhibitors . The inhibitory activity against PAK4 was measured using a half-maximal inhibitory concentration (IC50) test .
- Results or Outcomes: All compounds showed significant inhibitory activity against PAK4 (IC50 < 1 μM). Among them, compounds 8d and 9c demonstrated the most potent inhibitory activity against PAK4 (IC50 = 0.060 μM and 0.068 μM, respectively) . These compounds also displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
Application 2: Antimicrobial Activity
- Summary of the Application: Derivatives of this compound have been synthesized and tested for their antimicrobial activity .
- Methods of Application: The in vitro antimicrobial activity was screened for all the synthesized compounds .
- Results or Outcomes: Variable and modest activity were observed against the investigated strains of bacteria and fungi .
Application 3: Tubulin Inhibition
- Summary of the Application: This compound has been used in studies related to tubulin inhibition . Tubulin is a protein that forms microtubules, which are essential for cell structure and function. Inhibiting tubulin can affect cell division and growth, making it a target for cancer therapies .
- Methods of Application: The tubulin inhibition assay was run as previously reported . Lyophilized tubulin was assayed for the effect of the test compound on tubulin polymerization as measured by change in fluorescence of 4’,6-diamidino-2-phenylindole (DAPI) .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2,(H,14,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKGYRYZWMKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



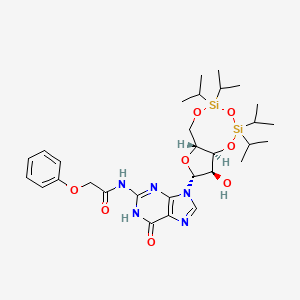
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)

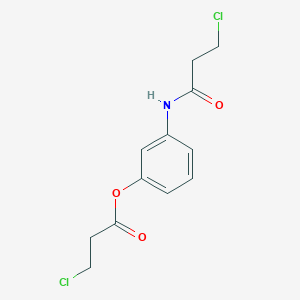
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
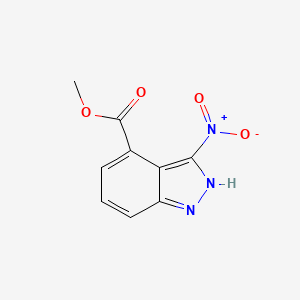
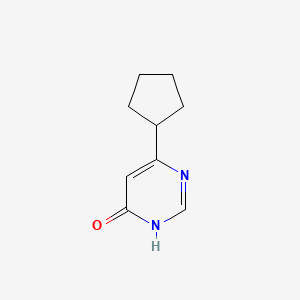
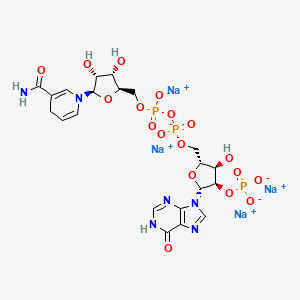
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
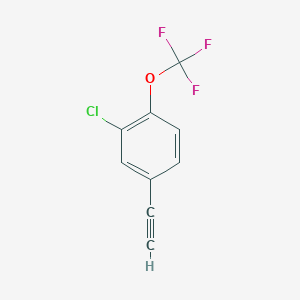
![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
